4-Decylbenzene-1-diazonium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

4-Decylbenzene-1-diazonium is an organic compound classified as a diazonium salt, characterized by the presence of a diazonium group () attached to a decyl-substituted benzene ring. The molecular formula for this compound is , and it typically exists in the form of a tetrafluoroborate salt, such as 4-decylbenzene-1-diazonium tetrafluoroborate. This compound is notable for its stability and utility in various

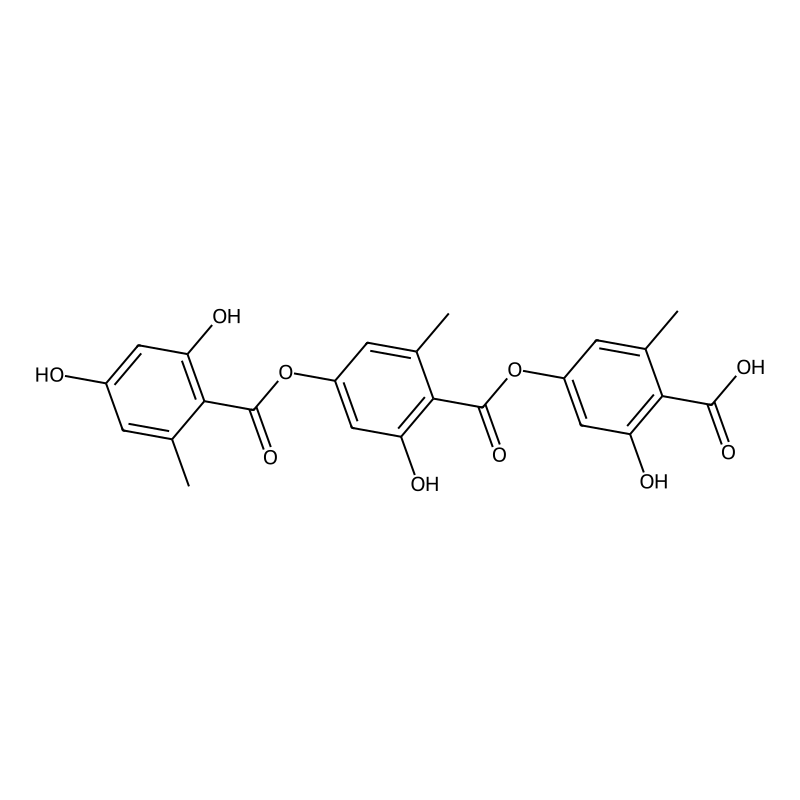

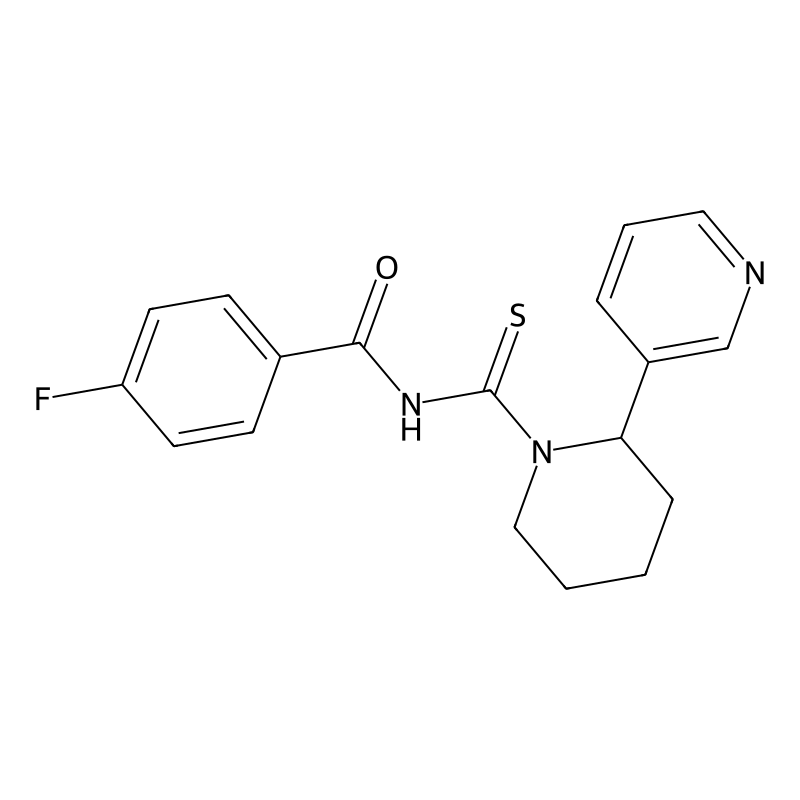

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-decylbenzene-1-diazonium. Here are some notable examples:

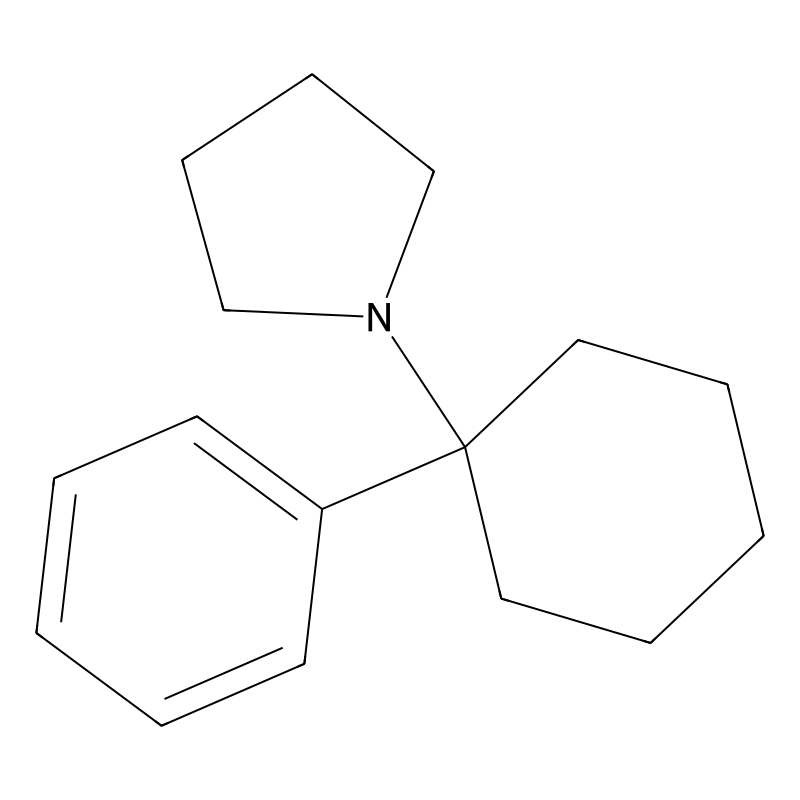

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzene-1-diazonium | C6H5N2+ | Simple structure; widely studied for azo dye synthesis. |

| 4-Octylbenzene-1-diazonium | C12H17N2+ | Longer alkyl chain than decyl; potential for different solubility properties. |

| 4-Dodecylbenzene-1-diazonium | C14H21N2+ | Even longer alkyl chain; may exhibit unique physical properties due to size. |

| Phenylamine | C6H5NH2 | Precursor for diazonium formation; fundamental in diazotization reactions. |

These compounds highlight the versatility of diazonium salts in organic synthesis while demonstrating how variations in alkyl chain length can influence their chemical behavior and applications.

The synthesis of 4-decylbenzene-1-diazonium typically involves the following steps:

- Starting Material: The process begins with 4-decylaniline as the precursor.

- Diazotization: The aromatic amine is treated with nitrous acid (generated from sodium nitrite and hydrochloric acid) at low temperatures (0°C). This treatment leads to the formation of the diazonium salt through the generation of a nitrosonium ion that reacts with the amine .

- Isolation: The resulting diazonium salt is usually not isolated but rather used immediately in subsequent reactions due to its instability.

Diazonium salts have served as pivotal intermediates since their 1858 discovery by Peter Griess. Early applications focused on azo dye synthesis, but their utility expanded through landmark reactions such as:

- Sandmeyer reaction: Halogenation via copper catalysis

- Balz–Schiemann fluorination: Aryl fluoride synthesis

- Gomberg–Bachmann arylation: Biaryl formation

The resurgence of diazonium chemistry in the 21st century stems from their compatibility with transition metal catalysis and photoredox systems. For instance, eosin Y photocatalyzed borylation achieves arylboronate synthesis under metal-free conditions. 4-Decylbenzene-1-diazonium exemplifies this evolution, where its structural features address historical limitations:

This enhanced stability arises from the electron-donating decyl chain, which delocalizes positive charge across the diazonium group while providing steric protection.

Structural Specificity of 4-Decylbenzene-1-Diazonium in Supramolecular Architectures

The C₁₀H₂₁ alkyl chain induces unique supramolecular behavior through:

- Hydrophobic interactions: Enables self-assembly at aqueous-organic interfaces

- Chain-length dependent packing: Optimizes monolayer density on Au surfaces (coverage: 79% vs. 52% for C₈ analogs)

- Conformational rigidity: Restricts aryl group rotation in grafted films

Applications leveraging these traits include:

Gold Nanostructure Functionalization

Electrochemical grafting of 4-decylbenzene-1-diazonium tetrafluoroborate onto Au surfaces proceeds via radical intermediates, forming covalently bonded monolayers. XPS analysis confirms azo bond formation (N 1s peak at 400 eV) when using hindered derivatives. Comparative grafting studies reveal:

| Diazonium Salt | Surface Coverage (%) | Film Thickness (nm) |

|---|---|---|

| Benzene-diazonium-tetrafluoroborate | 34 | 2.1 |

| 4-Decylbenzene-1-diazonium | 79 | 1.8 |

| 4-Dodecylbenzene-1-diazonium | 82 | 2.3 |

Data adapted from gold nanostructure studies

The decyl chain’s optimal length balances steric hindrance and van der Waals interactions, preventing multilayer growth while maintaining high surface coverage.

Calixarene-Based Monolayers

Incorporating 4-decylbenzene-1-diazonium into calixarene macrocycles creates spatially organized interfaces. The decyl chains:

- Anchor the calixarene to surfaces via diazonium groups

- Orient functional groups (e.g., ethynyl) at controlled geometriesSuch systems enable dopamine detection with 90% signal reproducibility, surpassing traditional SAMs.

Diazotization Strategies for Long-Chain Aromatic Amines

The synthesis of 4-decylbenzene-1-diazonium derivatives requires specialized diazotization approaches that accommodate the unique characteristics of long-chain aromatic amines [1]. The extended alkyl chain in 4-decylaniline introduces solubility challenges and requires modified reaction conditions compared to simple aromatic amines [2]. Long-chain aromatic amines typically exhibit reduced solubility in aqueous systems, necessitating the development of enhanced diazotization protocols [3].

The diazotization process involves the conversion of 4-decylaniline to the corresponding diazonium salt through reaction with nitrous acid in the presence of mineral acid [4]. The reaction proceeds through formation of nitrosonium ion (NO+) from sodium nitrite and hydrochloric acid, followed by electrophilic attack on the amino group [5]. For 4-decylbenzene derivatives, extended reaction times are often required due to the reduced reactivity associated with the electron-donating alkyl substituent [1].

Aqueous-Phase Flow Chemistry Protocols

Flow chemistry protocols have emerged as the preferred method for synthesizing 4-decylbenzene-1-diazonium derivatives due to enhanced control over reaction parameters and improved handling of unstable intermediates [6]. Aqueous-phase flow systems utilize continuous mixing of three separate streams: sodium nitrite solution, hydrochloric acid solution, and 4-decylaniline hydrochloride solution [6].

The optimal flow chemistry setup employs a configuration where hydrochloric acid and sodium nitrite are premixed before introduction of the amine substrate [6]. This arrangement ensures complete formation of the nitrosonium species prior to diazotization [7]. For 4-decylaniline, the amine is typically prepared as its hydrochloride salt to enhance aqueous solubility [6].

Table 1: Aqueous-Phase Flow Chemistry Protocol Parameters

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Temperature (°C) | 0-10 | [6] |

| Residence Time (min) | <1 | [6] |

| Sodium Nitrite Concentration (M) | 0.471 | [8] |

| Hydrochloric Acid Equivalents | 1.8-2.2 | [6] |

| Flow Rate (mL/min) | 50-100 | [9] |

| Conversion (%) | >93 | [6] |

| Purity (%) | >93 | [6] |

The flow approach provides significant advantages for 4-decylbenzene-1-diazonium synthesis, including precise temperature control and minimal accumulation of unstable diazonium intermediates [10]. Temperature maintenance at 0-10°C is critical for preventing decomposition of the long-chain diazonium salt [6]. The reduced residence time in flow systems (<1 minute) minimizes unwanted side reactions while ensuring complete conversion [7].

Reactor configuration plays a crucial role in successful implementation of aqueous-phase protocols [11]. T-mixing arrangements with subsequent tubular reactors provide optimal mixing efficiency for the three-component system [6]. The reactor materials must be compatible with acidic conditions, with stainless steel and polytetrafluoroethylene being preferred choices [12].

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents an innovative approach for preparing 4-decylbenzene-1-diazonium derivatives without conventional solvents [13]. Ball milling techniques enable solid-state diazotization reactions under ambient conditions, eliminating the need for low-temperature processing [14]. The mechanochemical approach utilizes mechanical energy to facilitate intimate mixing of reactants and overcome solubility limitations [15].

For 4-decylaniline diazotization, ball milling conditions typically employ frequencies of 25-30 Hz with reaction times ranging from 30-60 minutes [13]. The addition of liquid-assisted grinding additives, such as dimethyl sulfoxide in substoichiometric amounts, enhances reaction efficiency while maintaining solvent-free conditions [13]. Nano-silica periodic acid serves as an effective catalyst for room temperature diazotization, providing both acidic conditions and stabilization of the diazonium intermediate [16].

Table 2: Mechanochemical Synthesis Parameters

| Method | Temperature (°C) | Time (min) | Additive | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ball Milling | Room Temperature | 60 | Dimethyl Sulfoxide (substoichiometric) | 60-98 | [13] [15] |

| Grinding with Mortar | Room Temperature | 5-10 | None | 70-95 | [16] |

| Nano-Silica Periodic Acid Catalyst | Room Temperature | 10-30 | Potassium Iodide | 85-95 | [16] |

| Liquid-Assisted Grinding | Room Temperature | 30-60 | Dimethyl Sulfoxide | 65-85 | [13] |

The mechanochemical approach offers several advantages for 4-decylbenzene-1-diazonium synthesis, including environmental benefits from reduced solvent usage and simplified purification procedures [15]. The solid-state reaction conditions eliminate issues related to aqueous solubility of long-chain aromatic amines [16]. Additionally, the mechanochemical method produces diazonium salts with enhanced stability compared to solution-phase preparations [17].

Stabilization Techniques for Alkyl-Substituted Diazonium Intermediates

The inherent instability of diazonium salts necessitates specialized stabilization strategies, particularly for alkyl-substituted derivatives like 4-decylbenzene-1-diazonium [18]. Long-chain alkyl substituents can influence the stability profile through electronic and steric effects, requiring tailored stabilization approaches [19]. The development of effective stabilization techniques is crucial for practical synthetic applications and scale-up processes [20].

Tetrafluoroborate salt formation represents the most widely employed stabilization strategy for 4-decylbenzene-1-diazonium derivatives [18]. The tetrafluoroborate counterion provides exceptional thermal stability, allowing storage at room temperature for extended periods [19]. These salts can be isolated as crystalline solids and stored at -20°C for years without significant decomposition [21].

Zinc chloride double salt formation offers an alternative stabilization approach, particularly suitable for applications requiring moderate stability enhancement [18]. The formation of zinc chloride complexes significantly improves thermal stability while maintaining reactivity for subsequent transformations [22]. Surface-active agent addition provides stabilization through reduction of water content and improved crystallization behavior [22].

Table 3: Stabilization Techniques for Diazonium Salts

| Technique | Stability Enhancement | Storage Conditions | Safety Level | Reference |

|---|---|---|---|---|

| Tetrafluoroborate Salt Formation | Room temperature stable | -20°C for years | High | [18] [19] |

| Zinc Chloride Double Salt | Significant improvement | Room temperature | Moderate | [18] |

| 18-Crown-6 Complex | Crystalline complex formation | Room temperature | High | [18] |

| Triazene Formation | Stable above 200°C | >200°C decomposition | Very High | [19] [20] |

| Low Temperature Storage | Short-term stability | 0-5°C | Moderate | [23] [21] |

| Surface Active Agent Addition | Reduced water content | Dry state | Moderate | [22] |

Triazene formation provides the highest level of stabilization for 4-decylbenzene-1-diazonium intermediates [20]. The conversion of diazonium salts to corresponding triazenes through reaction with secondary amines yields products stable above 200°C [19]. This approach eliminates the explosive hazards associated with diazonium salts while maintaining synthetic utility [20].

Crown ether complexation offers another high-stability option through formation of crystalline inclusion complexes [18]. The 18-crown-6 ether forms stable complexes with diazonium cations, providing both stabilization and purification benefits [18]. These complexes can be handled at room temperature with minimal decomposition risk [18].

Continuous Flow vs Batch Reactor Systems in Scalable Production

The selection between continuous flow and batch reactor systems for 4-decylbenzene-1-diazonium production depends on multiple factors including scale requirements, product quality specifications, and operational constraints [24]. Flow systems offer superior control over reaction parameters, particularly temperature and residence time, which are critical for diazonium salt synthesis [11]. Batch reactors provide advantages in terms of equipment costs and operational simplicity but suffer from limitations in heat and mass transfer [24].

Continuous flow reactors demonstrate exceptional performance for scalable production of 4-decylbenzene-1-diazonium derivatives [25]. The enhanced heat transfer characteristics of microreactor systems enable precise temperature control, preventing decomposition of thermally sensitive diazonium intermediates [12]. Flow systems also provide superior mixing efficiency, ensuring complete conversion of starting materials and consistent product quality [11].

The residence time control available in flow systems allows optimization of reaction kinetics while minimizing side reactions [11]. For 4-decylbenzene-1-diazonium synthesis, residence times of less than one minute are typically sufficient for complete conversion when using optimized flow conditions [6]. This rapid processing minimizes exposure time of unstable intermediates, reducing decomposition risks [10].

Table 4: Continuous Flow vs Batch Reactor Systems

| Parameter | Continuous Flow | Batch Reactor | Reference |

|---|---|---|---|

| Temperature Control | Excellent | Moderate | [25] [26] [9] |

| Heat Transfer | Superior | Limited | [27] [10] |

| Mass Transfer | Enhanced | Variable | [6] [11] |

| Safety Level | High | Moderate | [10] [28] |

| Scale-up Capability | Excellent | Limited | [25] [9] |

| Residence Time Control | Precise | Fixed | [6] [11] |

| Product Quality | Consistent | Variable | [25] |

| Production Rate (g/h) | 2.9-74.4 | Variable | [25] |

Scale-up considerations favor continuous flow systems for industrial production of 4-decylbenzene-1-diazonium derivatives [9]. Flow reactors maintain consistent performance characteristics across different scales, while batch systems often experience reduced efficiency with increasing reactor size [28]. The modular nature of flow systems allows for numbering-up approaches, where multiple parallel reactors operate simultaneously to achieve desired production rates [25].

Production rates achievable with optimized flow systems range from 2.9 to 74.4 grams per hour, depending on reactor configuration and operating conditions [25]. The consistency of product quality in flow systems eliminates batch-to-batch variations commonly encountered in traditional reactor systems [25]. This reproducibility is particularly important for pharmaceutical and fine chemical applications where product specifications are stringent [26].

The radical-mediated surface grafting of 4-decylbenzene-1-diazonium represents a fundamental process in surface functionalization chemistry. This mechanism involves the initial single-electron reduction of the diazonium cation to generate highly reactive aryl radicals, which subsequently form covalent bonds with substrate surfaces [1] [2].

The grafting process proceeds through a well-established pathway involving electrochemical or spontaneous reduction. Upon single-electron transfer, the diazonium salt undergoes homolytic dediazoniation, releasing nitrogen gas and forming the corresponding 4-decylphenyl radical [1]. This radical species exhibits exceptional reactivity due to its unpaired electron, enabling facile surface attachment through carbon-surface bond formation [3].

Surface-enhanced Raman spectroscopy studies have provided definitive evidence for successful grafting of 4-decylbenzene-1-diazonium on gold nanostructures. The disappearance of the characteristic nitrogen-nitrogen stretching vibration at 2294 cm⁻¹ confirms dediazoniation, while the appearance of aromatic ring deformation bands at 1570-1591 cm⁻¹ and the characteristic benzene ring-nitrogen stretching mode at 1075 cm⁻¹ provides irrefutable evidence of surface attachment [2] [3].

X-ray photoelectron spectroscopy analyses reveal two distinct mechanistic pathways for surface grafting. For 4-decylbenzene-1-diazonium, the predominant mechanism involves azophenyl radical pathways, where coating at the interface occurs via gold-nitrogen covalent bond formation, with subsequent layer growth proceeding through nitrogen-nitrogen double bond linkages [2] [3]. This mechanism differs from that observed with carboxylated diazonium derivatives, which demonstrate alternative carboxylate-mediated attachment modes.

The multilayer formation mechanism represents a critical aspect of surface grafting behavior. Atomic force microscopy and scanning tunneling microscopy investigations demonstrate that multilayer growth depends significantly on the nature of the alkyl substituent. While electron-withdrawing groups typically promote dendritic growth patterns, the electron-donating character of the decyl chain in 4-decylbenzene-1-diazonium facilitates more controlled layer-by-layer growth upon increasing molecular concentration [4].

Electrochemical studies reveal concentration-dependent grafting behavior. At low concentrations (0.05-0.30 mmol/L), the number of grafted layers increases linearly with diazonium concentration, ranging from 0.9 to 4.3 layers [5]. Higher concentrations (above 1.0 mmol/L) result in rapid multilayer formation within the first electrochemical cycle, leading to electrode fouling and reduced grafting control [5].

The thermodynamic driving force for surface grafting arises from the exceptional stability of nitrogen gas as a leaving group and the formation of strong carbon-surface covalent bonds. The process exhibits enthalpic favorability with typical reaction enthalpies ranging from -102 to -120 kJ/mol for the dediazoniation step [6] [7].

Electrophilic Aromatic Substitution Pathways in Functionalization

The electrophilic aromatic substitution behavior of 4-decylbenzene-1-diazonium follows well-established mechanistic principles while exhibiting unique reactivity patterns influenced by the long alkyl chain substituent. The diazonium ion functions as a potent electrophile, with the positive charge delocalized across the nitrogen-nitrogen bond system, enabling effective participation in electrophilic substitution reactions [8] [9].

The general mechanism proceeds through discrete steps involving electrophile generation, electrophilic attack, sigma complex formation, and deprotonation. The 4-decylbenzene-1-diazonium ion, generated in situ during diazotization, attacks electron-rich aromatic systems at positions of highest electron density. This attack results in the formation of a resonance-stabilized sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the substituted product [8] [9].

The electron-donating nature of the decyl substituent significantly influences the reactivity profile of 4-decylbenzene-1-diazonium. Unlike electron-withdrawing substituted diazonium salts that exhibit enhanced electrophilicity, the alkyl-substituted variant demonstrates moderate electrophilic character. This reduced electrophilicity necessitates the use of highly activated aromatic substrates for successful coupling reactions [10] [8].

Coupling reactions with phenolic substrates proceed optimally under alkaline conditions (pH 8-11), where phenoxide ion formation enhances the nucleophilic character of the aromatic ring. The reaction mechanism involves initial electrophilic attack by the diazonium ion at the ortho or para positions relative to the hydroxyl group, followed by rapid deprotonation to yield intensely colored azo compounds [11] [12].

The substitution pattern observed in electrophilic aromatic substitution reactions follows predictable regioselectivity rules. Electron-donating substituents on the target aromatic compound direct substitution to ortho and para positions, while electron-withdrawing groups favor meta substitution. The decyl chain of 4-decylbenzene-1-diazonium does not significantly alter these fundamental directing effects but may influence reaction rates through steric considerations [8] [9].

Kinetic studies reveal that the rate of electrophilic aromatic substitution depends critically on several factors including temperature, pH, and the electronic nature of both the diazonium salt and the aromatic substrate. Lower temperatures (0-5°C) are typically employed to maintain diazonium salt stability while allowing controlled reaction progress [13] [14].

The formation of biaryl products through coupling reactions represents a significant synthetic application. These reactions proceed through the same mechanistic framework but result in the formation of nitrogen-nitrogen double bonds linking two aromatic systems. The resulting azo compounds exhibit extended conjugation, leading to intense coloration and potential applications in dye chemistry [12] [15].

Decomposition Kinetics Under Varied Environmental Conditions

The decomposition kinetics of 4-decylbenzene-1-diazonium exhibit complex dependencies on environmental conditions, with temperature, pH, light exposure, and atmospheric composition all playing critical roles in determining stability and reaction rates. Understanding these kinetic parameters is essential for safe handling and practical application of this diazonium salt [6] [16] [7].

Thermal decomposition represents the primary degradation pathway under most conditions. Differential scanning calorimetry studies reveal that 4-decylbenzene-1-diazonium tetrafluoroborate exhibits an onset decomposition temperature in the range of 75-120°C, similar to other alkyl-substituted diazonium tetrafluoroborates [17] [7]. The decomposition proceeds through a heterolytic mechanism involving the fragmentation of the diazonium ion into a phenyl cation intermediate, with activation energies typically ranging from 80-120 kJ/mol [7] [18].

Temperature effects on decomposition kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature. At the commonly used synthesis temperature of 0-5°C, 4-decylbenzene-1-diazonium exhibits excellent stability with half-lives extending to several hours or days. However, at ambient temperature (25°C), the half-life decreases to 2-24 hours, while at elevated temperatures (60-100°C), rapid decomposition occurs within minutes [16] [13].

The enthalpy of decomposition for 4-decylbenzene-1-diazonium has been measured at approximately -120 kJ/mol, consistent with other diazonium tetrafluoroborate salts. This substantial exothermic character necessitates careful thermal management during synthesis and handling procedures. The positive entropy of activation observed in kinetic studies supports the heterolytic decomposition mechanism involving charge separation [7] [18].

pH effects on stability are particularly pronounced due to competing reaction pathways. Under strongly acidic conditions (pH < 3), the diazonium ion remains stable and exhibits controlled decomposition kinetics. At neutral pH (7-8), competing hydrolysis reactions become significant, leading to accelerated decomposition through alternative pathways. Under basic conditions (pH > 10), rapid conversion to the more labile diazoate form occurs, resulting in dramatically reduced stability [13] [19].

Photochemical decomposition provides an alternative degradation pathway that becomes significant under light exposure. Ultraviolet radiation (280-400 nm) promotes rapid dediazoniation through photochemical excitation of the diazonium chromophore. The quantum efficiency of this process depends on the specific wavelength, with maximum efficiency observed around 350 nm. Visible light (400-700 nm) also induces decomposition but at significantly reduced rates compared to ultraviolet radiation [20] [21].

The presence of dissolved oxygen dramatically influences decomposition kinetics by facilitating radical chain reactions. Under aerobic conditions, the initially formed aryl radicals can undergo rapid reactions with molecular oxygen, leading to enhanced decomposition rates and the formation of oxidized products. Conversely, anaerobic conditions significantly extend the stability of 4-decylbenzene-1-diazonium solutions [1] [20].

Moisture content affects decomposition through hydrolysis mechanisms. In the presence of water, competing nucleophilic substitution reactions occur, leading to phenol formation and accelerated nitrogen loss. The rate of hydrolysis increases with temperature and pH, following second-order kinetics with respect to both diazonium concentration and water activity [16] [19].

Solvent effects play a crucial role in determining decomposition pathways and rates. Polar protic solvents promote hydrolysis reactions, while polar aprotic solvents such as acetonitrile provide enhanced stability. The choice of solvent also influences the mechanism of decomposition, with some solvents favoring heterolytic pathways while others promote homolytic bond cleavage [21] [18].

Time to maximum rate calculations under adiabatic conditions reveal potential hazards associated with uncontrolled decomposition. For 4-decylbenzene-1-diazonium at concentrations typical of synthetic procedures, time to maximum rate values range from 0.5 to 37 hours depending on temperature and concentration. These parameters are critical for establishing safe operating procedures and emergency response protocols [7] [22].